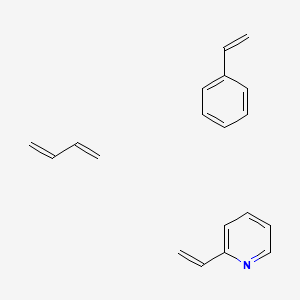
Buta-1,3-diene;2-ethenylpyridine;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buta-1,3-diene;2-ethenylpyridine;styrene is a complex polymer known for its high-temperature resistance and mechanical strength. This compound is often used in various industrial applications due to its robust properties .
Preparation Methods
The synthesis of Buta-1,3-diene;2-ethenylpyridine;styrene typically involves the polymerization of 1,3-butadiene using catalysts such as cobalt (II) and nickel (II) complexes bearing pyridine-2-imidate ligands . The reaction conditions often include the use of ethylaluminum sesquichloride (EASC) as an activator, which helps in achieving high polymerization activity . Industrial production methods may involve the use of Ziegler–Natta catalysts based on (anilidomethyl)pyridine group (IV) complexes .
Chemical Reactions Analysis
Buta-1,3-diene;2-ethenylpyridine;styrene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethylaluminum sesquichloride and other transition metal complexes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include high molecular weight polymers with specific structural properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of high-performance materials due to its stability and mechanical strength . Industrially, it is used in the production of automotive parts that require high-temperature resistance and mechanical durability .
Mechanism of Action
Comparison with Similar Compounds
Compared to other similar compounds, Buta-1,3-diene;2-ethenylpyridine;styrene stands out due to its high-temperature resistance and mechanical strength . Similar compounds include other polymers synthesized using cobalt and nickel complexes, such as those with pyridine-2-imidate ligands . These compounds may have different structural properties and applications depending on the specific ligands and reaction conditions used .
Properties
CAS No. |
25053-48-9 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
buta-1,3-diene;2-ethenylpyridine;styrene |
InChI |
InChI=1S/C8H8.C7H7N.C4H6/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7;1-3-4-2/h2-7H,1H2;2-6H,1H2;3-4H,1-2H2 |
InChI Key |
QUEICCDHEFTIQD-UHFFFAOYSA-N |
SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |
Canonical SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















